
7-氟-4-羟基-3-甲基-1,2-二氢喹啉-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one is a fluorinated quinoline derivative with notable biological and pharmaceutical properties. This compound is characterized by the presence of a fluorine atom at the 7-position, a hydroxyl group at the 4-position, and a methyl group at the 3-position on the quinoline ring system.
科学研究应用
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one has found applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Fluorine: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate reaction conditions.
Hydroxylation and Methylation: The hydroxyl group at the 4-position can be introduced using oxidizing agents like hydrogen peroxide or osmium tetroxide, while methylation at the 3-position can be performed using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using agents like potassium permanganate or chromic acid to introduce additional functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, methyl iodide, dimethyl sulfate.
Major Products Formed:
Oxidation: Quinone derivatives, hydroxylated quinolines.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated quinolines.
作用机制
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one is similar to other fluorinated quinolines, such as 7-fluoroquinoline and 4-hydroxyquinoline. its unique combination of fluorine, hydroxyl, and methyl groups imparts distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in research and development.
相似化合物的比较
7-Fluoroquinoline
4-Hydroxyquinoline
3-Methylquinoline
属性
CAS 编号 |
1259438-57-7 |
|---|---|
分子式 |
C10H6FNO2 |
分子量 |
191.16 g/mol |
IUPAC 名称 |
7-fluoro-3-methylidene-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C10H6FNO2/c1-5-9(13)7-3-2-6(11)4-8(7)12-10(5)14/h2-4H,1H2,(H,12,14) |
InChI 键 |
JTBIXHQSVVXUOA-UHFFFAOYSA-N |
SMILES |
C=C1C(=O)C2=C(C=C(C=C2)F)NC1=O |
规范 SMILES |
C=C1C(=O)C2=C(C=C(C=C2)F)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)
![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)

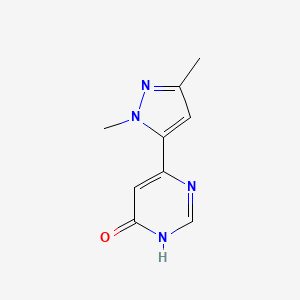
![5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493675.png)
![6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol](/img/structure/B1493680.png)
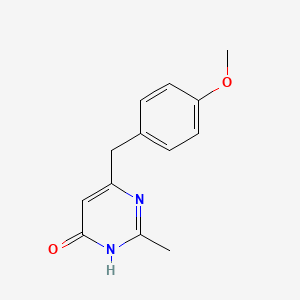
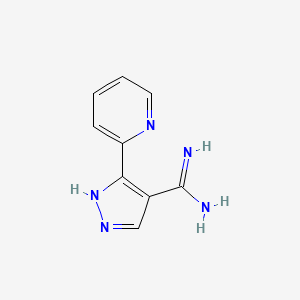
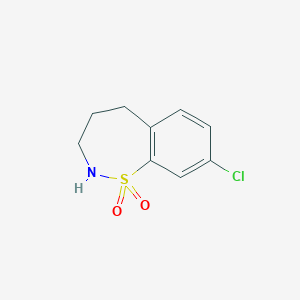
![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)

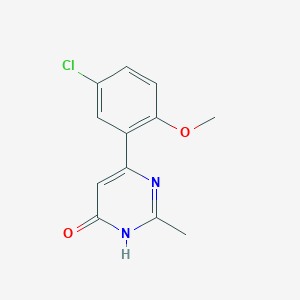
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1493689.png)
